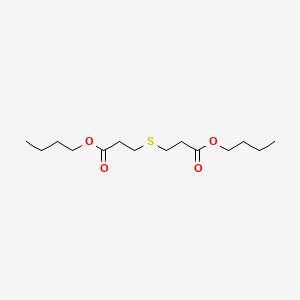

Dibutyl 3,3'-thiodipropionate

Description

Significance and Research Context of Thiodipropionate Esters in Materials Science

The antioxidant mechanism of thiodipropionate esters involves two main pathways: scavenging free radicals and decomposing hydroperoxides. mdpi.com These actions effectively terminate the chain propagation reactions that are characteristic of material aging processes. mdpi.com

In the realm of polymer science, thiodipropionate esters are utilized as stabilizers to enhance the durability and lifespan of plastics. evitachem.com They are often used in combination with other types of stabilizers, such as hindered amine light stabilizers (HALS) and phenolic antioxidants, to achieve synergistic effects and provide comprehensive protection against various degradation mechanisms. mdpi.comutwente.nl Research in this area focuses on developing new and more effective antidegradant systems to improve the long-term performance of rubber and plastic products. utwente.nl

Recent studies have also explored the use of thiodipropionate monomers in the synthesis of novel polymers. For instance, 3,3'-thiodipropionate has been employed to create disulfide-bond-based copolyesters. These materials exhibit redox responsiveness, which can trigger accelerated hydrolysis, a desirable characteristic for creating degradable polyesters with specific performance advantages. acs.org

Historical Trajectories of Academic Research on Dibutyl 3,3'-Thiodipropionate and Analogues

Academic and industrial research into thiodipropionic acid and its esters as antioxidants has a history dating back several decades. Early research focused on their synthesis and application as stabilizers in various materials, including food packaging. researchgate.net The fundamental chemistry involves the esterification of thiodipropionic acid with alcohols like butanol to produce the corresponding diesters. evitachem.comgoogle.com

Historical patent literature reveals various methods for the preparation of thiodipropionic acid esters, highlighting the long-standing industrial interest in these compounds. google.com Over the years, research has evolved to include more sophisticated applications and a deeper understanding of their mechanisms of action. For example, studies have investigated the migration of these additives from packaging materials into food simulants, a critical aspect of food safety assessment. researchgate.net

The development of new synthetic methods, such as enzyme-catalyzed esterification, represents a more recent trend in the research trajectory. google.com These greener chemical processes are often preferred for applications in food, pharmaceuticals, and cosmetics because they typically avoid the use of toxic chemicals. google.com

Furthermore, research on analogues of this compound, such as Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate, has been extensive. researchgate.netnih.gov These studies have provided a broader understanding of how the alkyl chain length affects the physical properties and antioxidant efficacy of these compounds. Much of the safety and application data for various thiodipropionate esters are extrapolated from studies on DLTDP. nih.gov

Classification and General Academic Relevance within Organic Sulfur Compounds and Antioxidant Chemistry

This compound belongs to the class of organic sulfur compounds, specifically thioethers. The presence of the sulfur atom is central to its chemical reactivity and antioxidant function. evitachem.com In the field of antioxidant chemistry, it is classified as a secondary or hydroperoxide-decomposing antioxidant. utwente.nl This is in contrast to primary antioxidants, such as hindered phenols, which act as free radical scavengers.

The academic relevance of this compound and its analogues extends to several areas:

Polymer Chemistry: As a key additive for preventing thermo-oxidative degradation of polymers. evitachem.com

Materials Science: In the development of durable materials and understanding degradation mechanisms. mdpi.com

Food Chemistry: As a preservative and stabilizer in food and food packaging. researchgate.net

Organic Synthesis: As a subject for the development of novel and more sustainable synthetic methodologies. google.comgoogle.com

Biochemistry: In studies related to oxidative stress and the biological applications of antioxidants. evitachem.com

The study of organic sulfur compounds like this compound also contributes to the broader understanding of sulfur chemistry and its applications in various scientific disciplines. Research on the microbial degradation of related compounds, such as 3,3'-dithiodipropionic acid, provides insights into the environmental fate and catabolic pathways of these organic sulfur compounds. nih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C14H26O4S evitachem.com |

| Molecular Weight | 290.42 g/mol evitachem.com |

| Classification | Diester of thiodipropionic acid and butanol evitachem.com |

| Primary Function | Antioxidant evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 3-(3-butoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4S/c1-3-5-9-17-13(15)7-11-19-12-8-14(16)18-10-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVVIIKTKWMIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCSCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064534 | |

| Record name | Dibutyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-31-1 | |

| Record name | Dibutyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dibutyl 3,3 Thiodipropionate

Established Synthetic Pathways for Thiodipropionate Esters

The synthesis of thiodipropionate esters, such as Dibutyl 3,3'-thiodipropionate, is primarily achieved through well-established chemical reactions that are fundamental to their industrial production. These compounds are valued for their role as antioxidants and stabilizers in various materials.

Michael Addition Reactions in Ester Synthesis

A cornerstone of thiodipropionate ester synthesis is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the synthesis typically involves the reaction of butyl acrylate (B77674) with a sulfur source, such as hydrogen sulfide (B99878) or sodium sulfide. The sulfide anion acts as the nucleophile (Michael donor) and adds to the butyl acrylate (Michael acceptor). This reaction is generally catalyzed by a base, which serves to deprotonate the hydrogen sulfide, thereby increasing its nucleophilicity and facilitating the addition to the acrylate ester.

Catalytic Approaches in Thiodipropionate Synthesis

To enhance the efficiency and yield of thiodipropionate synthesis, various catalytic systems have been employed. Basic catalysts are commonly used to promote the Michael addition reaction. These can range from simple inorganic bases like sodium hydroxide (B78521) to organic bases such as triethylamine. The choice of catalyst is crucial as it can influence the reaction rate, selectivity, and the formation of byproducts. For instance, a strong base might also catalyze the polymerization of the acrylate ester, which is an undesirable side reaction. Therefore, optimization of the catalyst and reaction conditions is essential for maximizing the yield of the desired thiodipropionate ester.

Novel Process Development (e.g., using specific inorganic salts)

Recent advancements have led to the development of novel synthetic processes that aim to improve upon traditional methods. One such development involves the use of specific inorganic salts to generate the sulfide source in situ. For example, a process has been described that utilizes sodium sulfide and an ammonium (B1175870) salt. In this method, hydrogen sulfide is produced in a controlled manner within the reaction vessel, which then reacts with the acrylate ester. This approach can offer advantages in terms of safety, by avoiding the handling of large quantities of toxic hydrogen sulfide gas, and can lead to high yields of the final product under optimized conditions.

Novel Synthetic Routes and Green Chemistry Principles in Ester Production

In response to the growing demand for more sustainable chemical processes, research has focused on developing novel synthetic routes for thiodipropionate esters that align with the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One approach involves the esterification of 3,3'-thiodipropionic acid with butanol. This can be achieved using various catalysts, including solid acid catalysts, which offer the advantage of being easily separable and reusable, thus reducing waste. Other green strategies include the development of solvent-free reaction conditions and exploring the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions. These green synthetic routes are not only environmentally beneficial but can also lead to improved product purity and more efficient manufacturing processes.

Strategies for Functional Derivatization for Advanced Research Purposes

To explore new applications and understand structure-property relationships, the functional derivatization of this compound is an active area of research. This involves chemically modifying the parent molecule to create new derivatives with tailored properties.

Strategies for derivatization include:

Varying the Ester Group: The butyl ester groups can be replaced with other alkyl or aryl groups to modify properties such as solubility, volatility, and compatibility with different polymer systems.

Oxidation of the Sulfur Atom: The central sulfide linkage can be oxidized to form a sulfoxide (B87167) or a sulfone. These oxidized derivatives exhibit different polarities and chemical stabilities, which could lead to novel applications.

Introduction of Additional Functional Groups: Other functional groups can be incorporated into the molecule to impart new functionalities. For example, introducing hydroxyl or amino groups could allow the molecule to be covalently bonded into polymer chains, creating materials with built-in antioxidant capabilities.

These derivatization strategies provide a versatile platform for the design and synthesis of new thiodipropionate-based compounds for a wide range of advanced research and industrial applications.

Mechanistic Investigations of Dibutyl 3,3 Thiodipropionate Functionality

Radical Scavenging Mechanisms in Oxidative Processes

While primarily classified as a peroxide decomposer, Dibutyl 3,3'-thiodipropionate and its related thioesters also exhibit capabilities as radical scavengers. evitachem.commedchemexpress.com The antioxidant activity involves the ability to interrupt oxidative chain reactions by neutralizing free radicals. evitachem.com One proposed mechanism suggests that the compound can donate hydrogen atoms from its ester groups to terminate the propagation of these highly reactive species. evitachem.com By scavenging radicals, it helps to prevent or slow the degradation of materials, such as polymers, that are susceptible to oxidation. medchemexpress.com This action complements its principal role in decomposing hydroperoxides, providing a multi-faceted approach to stabilization.

Hydroperoxide Decomposition Pathways in Polymer Stabilization

The principal function of this compound as an antioxidant is the decomposition of hydroperoxides (ROOH). nbinno.comnbinno.com Hydroperoxides are primary products of polymer oxidation and are unstable, readily breaking down into highly destructive radical species that accelerate material degradation. nbinno.com By targeting and neutralizing these propagating species, this compound effectively halts the auto-oxidation chain reaction. nbinno.com This preventative mechanism is crucial for maintaining the mechanical strength, flexibility, and appearance of materials over time. nbinno.com

Interestingly, studies on analogous thiodipropionate esters show that the sulfide (B99878) itself may not be the primary active antioxidant. Instead, it can function as a pro-oxidant in the initial stages of oxidation, becoming oxidized to a more effective antioxidant species that then catalytically destroys hydroperoxides. rsc.org

Formation of Sulfoxide (B87167) and Sulfone Intermediates

The process of hydroperoxide decomposition by this compound involves the oxidation of its central sulfur atom. The thioether group reacts with hydroperoxides, leading to the sequential formation of various sulfur-containing intermediates. evitachem.comrsc.org The initial reaction product is typically the corresponding sulfoxide. Further oxidation can then convert the sulfoxide into a sulfone. evitachem.com

Research indicates that these intermediates are part of a complex series of reactions. While the thermal decomposition of a related compound, dimethyl sulphinyldipropionate, does not in itself produce radical intermediates, radicals can be formed from this sulfoxide in the presence of hydroperoxides. rsc.org This reaction may be responsible for the pro-oxidant effects sometimes observed with thiodipropionate esters in the early stages of oxidation. rsc.org

Table 1: Key Intermediates in the Oxidation of this compound

| Initial Compound | First Oxidation Product | Second Oxidation Product |

| This compound (Thioether) | Dibutyl 3,3'-sulfinyldipropionate (Sulfoxide) | Dibutyl 3,3'-sulfonyldipropionate (Sulfone) |

Non-Radical Decomposition Processes

A critical aspect of the stabilizing function of thiodipropionate esters is their ability to decompose hydroperoxides through predominantly non-radical pathways. rsc.org Unlike the thermal or light-induced decomposition of hydroperoxides, which generates new free radicals that continue the degradation cycle, the mechanism involving thiodipropionates converts hydroperoxides into relatively harmless and stable compounds, such as alcohols. chemicalbook.com This catalytic destruction of hydroperoxides without the significant formation of free radicals is a key feature of its action as a secondary antioxidant, preventing the accumulation of these unstable initiators and thus providing long-term stability. rsc.org

Mechanisms of Stabilization in Diverse Material Matrices (e.g., Polymer Systems)

This compound and its analogues are valued for their broad compatibility and effectiveness in a wide array of polymer systems. nbinno.com Its excellent thermal stability makes it suitable for withstanding the high temperatures encountered during polymer processing. nbinno.comunivook.com It is particularly effective in polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), as well as in other plastics like polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyurethanes. nbinno.comnbinno.com In these matrices, it functions by decomposing the hydroperoxides formed during processing and end-use, thereby preventing discoloration, brittleness, and the loss of mechanical properties like strength and flexibility. univook.com

Table 2: Polymer Systems Stabilized by Thiodipropionate Esters

| Polymer Type | Examples |

| Polyolefins | Polypropylene (PP), Polyethylene (PE) |

| Vinyl Polymers | Polyvinyl Chloride (PVC) |

| Styrenic Polymers | Acrylonitrile Butadiene Styrene (ABS), High-Impact Polystyrene |

| Polyurethanes | Flexible Foams, Coatings, Elastomers |

| Rubbers | Natural Rubber, Synthetic Rubber |

Role as a Secondary Antioxidant and Peroxide Decomposer

In the classification of antioxidants, this compound is categorized as a secondary, or preventative, antioxidant. nbinno.comatamanchemicals.com Its primary role is not to intercept free radicals directly—the function of primary antioxidants like hindered phenols—but to decompose hydroperoxides, which are precursors to radical formation. nbinno.comnbinno.com

This distinction underlies the powerful synergistic effects observed when thiodipropionate esters are used in combination with primary antioxidants. chemicalbook.comatamanchemicals.com The primary antioxidant scavenges chain-propagating free radicals, while the secondary antioxidant removes the hydroperoxides. This dual approach provides a more comprehensive and robust stabilization system than either type of antioxidant could achieve alone, protecting the material during high-temperature processing and throughout its service life. rsc.org

Advanced Applications Research in Materials Science

Advanced Applications Research in Materials Science

Polymer Stabilization Studies

Dibutyl 3,3'-thiodipropionate is recognized for its antioxidant properties, making it a valuable compound in the stabilization of various polymers. Its primary function is to mitigate the degradation of polymers caused by oxidative processes, thereby extending their service life and maintaining their physical properties.

In the realm of polyolefins, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), this compound acts as a secondary antioxidant. It is particularly effective when used in synergy with primary antioxidants, typically hindered phenols. This synergistic combination provides enhanced long-term thermal stability (LTTS). The primary antioxidant is responsible for scavenging free radicals, while the thiodipropionate decomposes hydroperoxides, which are key intermediates in the oxidative degradation cascade.

Research has shown that specific ratios of phenolic antioxidants to thiosynergists can optimize performance and cost-effectiveness. For instance, ratios of 1:2 or 1:3 (phenolic antioxidant to thiosynergist) have been found to yield excellent results in improving the LTTS of polyolefins. Studies on polypropylene stabilization at high temperatures have demonstrated that a higher proportion of thioester to hindered phenol (B47542) provides the best long-term thermal stability. For example, a 20:80 ratio of a hindered phenol to a thioester was found to be optimal for LTTS in polypropylene aged at 150°C. nynas.com

Table 1: Effect of this compound on the Long-Term Thermal Stability of Polypropylene This table is interactive. Click on the headers to sort the data.

| Stabilizer System | Concentration (%) | Oven Aging at 150°C (Days to Embrittlement) |

|---|---|---|

| Unstabilized PP | 0 | < 1 |

| Hindered Phenol (0.1%) | 0.1 | 15 |

| This compound (0.2%) | 0.2 | 10 |

Polyvinyl chloride (PVC) is inherently unstable at processing temperatures and is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl). This process is autocatalytic and leads to discoloration and a deterioration of mechanical properties. Thioesters, including this compound, can be employed as secondary heat stabilizers in PVC formulations. They function by reacting with the evolved HCl, thereby preventing the autocatalytic degradation process. While organotin compounds are common primary stabilizers for PVC, the inclusion of thioesters can offer synergistic effects, improving both the initial color and the long-term stability of the polymer. core.ac.ukacademicjournals.orgsemanticscholar.orgmdpi.com

Table 2: Influence of this compound on the Thermal Stability of Rigid PVC This table is interactive. Click on the headers to sort the data.

| Stabilizer System | Concentration (phr) | Dehydrochlorination Time at 180°C (minutes) | Color Stability (Yellowness Index after 60 min) |

|---|---|---|---|

| Unstabilized PVC | 0 | 5 | 80 |

| Primary Stabilizer (e.g., Ca/Zn Stearate) | 2.0 | 40 | 30 |

Synthetic rubbers, such as styrene-butadiene rubber (SBR), are prone to oxidative degradation due to the presence of double bonds in their polymer chains. This degradation can lead to a loss of elasticity, increased brittleness, and surface cracking. This compound can be incorporated into synthetic rubber formulations to protect against such oxidative deterioration. researchgate.netgoogle.comnih.govepa.gov It functions by decomposing peroxides that are formed during the aging process, thus interrupting the degradation chain reaction. The use of thiodipropionates can lead to an improvement in the retention of mechanical properties, such as tensile strength and elongation at break, after thermal oxidative aging.

Table 3: Performance of this compound in the Stabilization of Styrene-Butadiene Rubber (SBR) This table is interactive. Click on the headers to sort the data.

| SBR Formulation | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

|---|---|---|---|

| Unstabilized SBR | 7 days at 90°C | 40 | 35 |

The primary mechanism by which this compound prevents thermo-oxidative degradation is through the decomposition of hydroperoxides (ROOH) into non-radical, stable products. mdpi.com In the auto-oxidation cycle of polymers, the breakdown of hydroperoxides is a critical step that generates highly reactive radicals, which then propagate the degradation chain. By efficiently decomposing these hydroperoxides, thiodipropionates act as "hydroperoxide decomposers."

This function is highly synergistic with primary antioxidants like hindered phenols, which are "radical scavengers." partinchem.comnih.govvinatiorganics.com The hindered phenol donates a hydrogen atom to neutralize peroxy radicals (ROO•), while the thiodipropionate eliminates the hydroperoxides that would otherwise regenerate radicals. This dual-action approach is a cornerstone of effective polymer stabilization. partinchem.comnih.govvinatiorganics.com

Table 4: Synergistic Effect of Hindered Phenol and this compound on Polymer Stability This table is interactive. Click on the headers to sort the data.

| Antioxidant System | Mechanism of Action | Impact on Thermo-Oxidative Stability |

|---|---|---|

| None | - | Rapid degradation |

| Hindered Phenol alone | Radical Scavenger | Moderate improvement |

| This compound alone | Hydroperoxide Decomposer | Some improvement |

Research in Lubricant and Industrial Fluid Additives

This compound also finds application as an additive in lubricants and industrial fluids, where it contributes to enhancing the oxidative stability of the base oils.

The performance and lifespan of lubricants are significantly impacted by their resistance to oxidation. Oxidative degradation of lubricants leads to an increase in viscosity, the formation of sludge and deposits, and corrosion. Sulfur-containing compounds, such as this compound, are known to be effective antioxidants in lubricants. nynas.commdpi.com They function as peroxide decomposers, similar to their role in polymers, thereby preventing the propagation of oxidation chain reactions. mdpi.com

The effectiveness of antioxidants in lubricants is often evaluated by measuring the Oxidation Induction Time (OIT) using techniques like High-Pressure Differential Scanning Calorimetry (HP-DSC). nynas.comlube-media.competrofond.it A longer OIT indicates a higher resistance to oxidation. The addition of sulfur-containing secondary antioxidants has been shown to significantly improve the antioxidant response in base oils. nynas.comlube-media.competrofond.it

Table 5: Effect of this compound on the Oxidation Stability of a Mineral Base Oil This table is interactive. Click on the headers to sort the data.

| Lubricant Formulation | Additive Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) |

|---|---|---|

| Mineral Base Oil | 0 | 5 |

| Mineral Base Oil + Primary Antioxidant (e.g., Aminic) | 0.5 | 15 |

Role in Photopolymerization Processes of Diacrylates

This compound, as a thioether compound, is investigated for its potential role in the photopolymerization of diacrylates. The inclusion of thioethers in these formulations can address key challenges, particularly the detrimental effects of oxygen.

The presence of a thioether can also impact the final conversion of the acrylate (B77674) moieties. For instance, in certain thiol-acrylate systems, higher thiol concentrations have been associated with higher final acrylate conversions. nih.gov While specific data on the direct impact of this compound on diacrylate photopolymerization rates and yields are not extensively detailed in publicly available literature, the general behavior of thioether and thiol compounds in such systems suggests a potential for modifying polymerization kinetics and improving network properties.

The following table illustrates the typical components in a thiol-acrylate photopolymerization system where a compound like this compound could conceptually play a role as a thioether-containing molecule.

| Component | Function | Potential Influence of Thioether Moiety |

| Diacrylate Monomer | Forms the primary polymer backbone | Network formation |

| Photoinitiator | Generates free radicals upon UV exposure | Initiates polymerization |

| Thiol | Acts as a chain transfer agent | Can increase reaction rate and final conversion |

| Thioether (e.g., this compound) | Oxygen scavenger, potential chain transfer agent | Mitigates oxygen inhibition, potentially modifies network structure |

A significant challenge in free-radical photopolymerization, especially for thin films, is oxygen inhibition. Molecular oxygen can scavenge the initiating radicals, forming less reactive peroxy radicals, which can terminate the polymerization chain. This leads to an inhibition period, reduced polymerization rates, and incomplete curing, often resulting in tacky surfaces. researchgate.net

Thioethers are known to be effective in mitigating oxygen inhibition. radtech.org They can react with peroxy radicals to generate reactive radicals that can re-initiate polymerization. The proposed mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the sulfur atom in the thioether, leading to the formation of a carbon-centered radical that can continue the polymerization process. This oxygen scavenging capability is a key area of research for compounds like this compound in photocurable formulations. The ability of thioethers to reduce oxygen inhibition can lead to faster curing times and improved surface properties of the final polymer. radtech.org

Exploration in Emerging Materials Technologies (e.g., Photovoltaics)

Currently, there is limited specific research available that directly links this compound to applications in emerging materials technologies such as photovoltaics. The development of organic solar cells often involves the use of various additives to optimize the morphology and performance of the active layer. rsc.orgbohrium.com These additives can influence factors like solvent evaporation rates and the crystallization of donor and acceptor materials. While various organic compounds are explored as additives in this field, the specific use of this compound has not been prominently reported in the context of enhancing the efficiency or stability of photovoltaic devices. Further research would be necessary to determine if its properties as an antioxidant or process aid could be beneficial in the fabrication of organic solar cells or other emerging electronic materials.

Integration in Adhesives, Sealants, and Coating Formulations

In the formulation of adhesives, sealants, and coatings, stability and longevity are critical performance characteristics. These materials are often exposed to environmental factors like heat and oxygen, which can lead to degradation over time. This compound, as a member of the dialkyl thiodipropionate family, is recognized for its role as a secondary antioxidant. stabilization-technologies.com

Secondary antioxidants, also known as hydroperoxide decomposers, function by breaking down hydroperoxides that are formed during the initial stages of oxidation. specialchem.com This prevents the generation of highly reactive free radicals that would otherwise propagate the degradation process. Thioesters, including dialkyl thiodipropionates, are a prominent class of secondary antioxidants that convert hydroperoxides into stable, non-radical products. europlas.com.vn

The integration of this compound into these formulations is often in conjunction with a primary antioxidant, such as a hindered phenol. This combination can create a synergistic effect, where the primary antioxidant scavenges free radicals and the secondary antioxidant decomposes hydroperoxides, providing a more comprehensive stabilization package. specialchem.comeuroplas.com.vn This dual approach helps to maintain the physical and performance properties of the adhesive, sealant, or coating throughout its service life. The use of such antioxidant systems is crucial for ensuring the durability and reliability of these materials in various applications. 3vsigma.comspecialchem.com

The following table summarizes the function of different types of antioxidants in formulations.

| Antioxidant Type | Mechanism of Action | Example Compound Class |

| Primary Antioxidant | Free radical scavenging (donates a hydrogen atom to peroxy radicals) | Hindered Phenols |

| Secondary Antioxidant | Decomposes hydroperoxides into stable, non-radical products | Dialkyl Thiodipropionates (e.g., this compound) , Phosphites |

Synergistic and Antagonistic Interactions of Dibutyl 3,3 Thiodipropionate

Synergism with Primary Antioxidants (e.g., Phenolic Antioxidants)

The most well-documented synergistic interaction for thiodipropionate esters is with primary antioxidants, particularly hindered phenols. This synergy is a classic example of complementary antioxidant mechanisms.

Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to trap free radicals (R•, ROO•), thereby interrupting the auto-oxidation chain reaction. However, this process can lead to the formation of hydroperoxides (ROOH), which are relatively stable but can decompose under heat or UV light to generate new, highly reactive radicals, thus re-initiating the degradation cycle.

This is where secondary antioxidants like Dibutyl 3,3'-thiodipropionate play a crucial role. As a thioester, it functions as a hydroperoxide decomposer. It converts hydroperoxides into non-radical, stable products, such as alcohols. By removing the hydroperoxides, the secondary antioxidant prevents the proliferation of radicals, thus protecting the primary antioxidant from being consumed rapidly. This cooperative action is the foundation of the synergistic effect.

The general mechanism can be summarized as follows:

Primary Antioxidant (AH): Traps free radicals.

ROO• + AH → ROOH + A•

Secondary Antioxidant (this compound): Decomposes hydroperoxides.

ROOH + this compound → Stable, non-radical products

While specific performance data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds like Dilauryl thiodipropionate (DLTP) and Distearyl thiodipropionate (DSTDP) consistently demonstrate this strong synergistic effect with various hindered phenols in polymers like polypropylene (B1209903) and polyethylene (B3416737). This combination significantly improves long-term thermal stability beyond what either antioxidant could achieve alone.

Table 1: Functional Roles in Phenolic-Thioester Antioxidant Synergy

| Antioxidant Type | Compound Class Example | Primary Mechanism | Role in Synergy |

|---|---|---|---|

| Primary Antioxidant | Hindered Phenols | Free Radical Scavenging | Interrupts oxidation chain |

| Secondary Antioxidant | This compound | Hydroperoxide Decomposition | Prevents re-initiation of oxidation |

Combinatorial Effects with Other Additives

This compound may be used in complex formulations containing other stabilizers. The interactions in these systems can vary.

Metal Salts: In certain polymer systems, such as polyvinyl chloride (PVC), metal salts (e.g., stearates of calcium, zinc, barium) are used as primary heat stabilizers. They function by neutralizing acidic byproducts like HCl. Thiodipropionate esters can be included in these systems as co-stabilizers to provide antioxidant protection. The combination is generally considered beneficial, with each component addressing a different aspect of degradation. The metal salt manages acid control while the thioester decomposes hydroperoxides.

Phosphites: Organic phosphites are another class of secondary antioxidants that also function as hydroperoxide decomposers and can improve color stability during processing. When this compound is used with a phosphite, the interaction can be complex. Both additives compete for the same substrate (hydroperoxides). Depending on the specific phosphite, the polymer, and the processing conditions, the interaction could be additive or, in some cases, synergistic. A patent for an antioxidant composition mentions the combination of a sterically hindered phenolic compound, a phosphorus compound, and a sulfur-containing compound to improve long-term thermal stability in plastics.

Epoxidized compounds, such as epoxidized soybean oil (ESBO), are commonly used as co-stabilizers, particularly in PVC. Their primary role is to scavenge HCl, similar to metal salts. They can also react with and neutralize other reactive sites on the polymer chain. When used in a system containing this compound, the effects are generally complementary. The epoxide provides acid scavenging and plasticizing effects, while the thiodipropionate offers long-term heat stability through its antioxidant function. There is no significant evidence in the reviewed literature to suggest a direct synergistic or antagonistic chemical interaction; rather, they serve parallel and supportive stabilization roles.

Identification and Characterization of Antagonistic Interactions in Multi-Component Systems

Antagonism occurs when the combined effect of two or more additives is less than the sum of their individual effects. While thiodipropionates are known for their synergistic behavior with primary antioxidants, antagonistic interactions in more complex systems are possible, though not widely reported for this compound specifically.

Potential sources of antagonism could arise from:

Chemical Incompatibility: One additive might chemically react with and deactivate another. For instance, a highly acidic or basic additive could potentially hydrolyze the ester groups in this compound, reducing its effectiveness.

Physical Effects: Additives can sometimes interfere with the solubility or mobility of one another within the polymer matrix, hindering their ability to reach the sites of degradation.

Characterizing these interactions requires systematic testing where the performance of the multi-component system (e.g., thermal stability, color retention) is compared against the performance of the individual components and their expected additive effect. However, specific studies detailing such antagonistic interactions for this compound are not readily found in scientific literature. Therefore, formulators typically rely on empirical data and established compatibility charts for specific polymer systems.

Degradation, Transformation, and Environmental Fate Research

Thermal and Photo-oxidative Degradation Pathways in Material Matrices

Dibutyl 3,3'-thiodipropionate is primarily used as an antioxidant to enhance the stability of polymeric materials during high-temperature processing and long-term use. nih.gove3s-conferences.org Its degradation within these material matrices is intrinsically linked to the mechanisms it employs to inhibit polymer degradation.

Thermal Degradation: The thermal degradation of polymers proceeds via free-radical chain reactions initiated by heat, which causes the scission of weak covalent bonds. e3s-conferences.orgmdpi.com Antioxidants like this compound function as stabilizers by interrupting this cycle. The thioether sulfur atom in the molecule is a key functional group that decomposes hydroperoxides (ROOH), which are primary products of polymer oxidation, into non-radical, stable products. e3s-conferences.org This process prevents the autocatalytic cycle of polymer degradation.

However, at very high processing temperatures (e.g., 330–360°C for polyarylates), the antioxidant itself can undergo degradation. e3s-conferences.org Studies on copolyesters containing thiodipropionate units have shown that while they possess good thermal stability, this stability tends to decrease as the sulfur content in the polymer chain increases. researchgate.net When heated to decomposition, dialkyl thiodipropionates can emit toxic vapors of sulfur oxides. nih.gov The degradation of the antioxidant itself is a complex process involving oxidation, hydrolysis, and rearrangement. e3s-conferences.org

Photo-oxidative Degradation: Photo-oxidative degradation is initiated by UV radiation, which generates free radicals in the polymer matrix. mdpi.comresearchgate.net The subsequent reactions with oxygen lead to the formation of hydroperoxides, similar to thermal degradation. This compound intercepts these radicals, thereby inhibiting the degradation cascade. The efficiency of photo-stabilization depends on the molecular structure of the polymer and the presence of chromophores. mdpi.com While specific studies detailing the photo-oxidative pathways of this compound within matrices are limited, the general mechanism involves the sulfur atom acting as a radical scavenger and hydroperoxide decomposer. The degradation of the antioxidant molecule itself would proceed through oxidation of the sulfur and eventual cleavage of the ester and carbon-sulfur bonds.

Analysis of Degradation Products and Intermediates in Various Systems

The degradation of this compound is expected to begin with the hydrolysis of its ester bonds, yielding butanol and 3,3'-thiodipropionic acid (TDP). The subsequent breakdown of TDP has been elucidated through studies on specific microorganisms, providing insight into the key intermediates formed.

Research on the bacterium Variovorax paradoxus strain TBEA6, which can utilize TDP as its sole carbon source, has identified a comprehensive metabolic pathway. nih.govnih.govgoettingen-research-online.dewikipedia.org This pathway involves the cleavage and transformation of the TDP molecule into intermediates that can enter central metabolism. nih.govresearchgate.net A similar pathway has been observed in Tetrathiobacter mimigardefordensis for the related compound 3,3'-dithiodipropionic acid. asm.orgnih.govresearchgate.net

Based on these microbial studies, the primary degradation products and intermediates following the initial hydrolysis are detailed below.

| Intermediate | Description of Role in Pathway | Reference |

|---|---|---|

| 3,3'-Thiodipropionic acid (TDP) | Product of initial ester hydrolysis. The central molecule for further microbial degradation. | nih.govnih.gov |

| 3-Mercaptopropionate (B1240610) (3MP) | Formed from the cleavage of TDP. It is a key branching point in the catabolic pathway. | nih.govgoettingen-research-online.de |

| 3-Sulfinopropionate (3SP) | Generated by the oxygenation of 3MP, catalyzed by a dioxygenase enzyme. | nih.govgoettingen-research-online.deasm.org |

| 3-Sulfinopropionyl-CoA | The activated form of 3SP, created by the addition of coenzyme A (CoA), catalyzed by a thiokinase. | nih.govnih.gov |

| Propionyl-CoA | Formed by the removal of sulfite (B76179) from 3-Sulfinopropionyl-CoA by a desulfinase enzyme. This product can then enter central metabolic cycles. | nih.govgoettingen-research-online.de |

| Sulfite | Released during the conversion of 3-Sulfinopropionyl-CoA to Propionyl-CoA. It is subsequently oxidized to sulfate (B86663). | nih.govgoettingen-research-online.de |

Biodegradation Studies in Environmental Compartments

Specific kinetic data for the aerobic degradation of this compound in activated sludge are not extensively documented in the available literature. However, activated sludge systems are known to be effective in degrading a wide range of organic compounds, including esters, through microbial action. frontiersin.orgmdpi.comnih.gov The initial step in the biodegradation of this compound would be the enzymatic hydrolysis of the ester linkages by esterases, which are common in activated sludge microbial communities. nih.gov

For structurally related diester compounds, studies have demonstrated significant removal in activated sludge. For instance, the biodegradation of various trace organic contaminants shows that removal efficiencies can be high, and degradation often follows first-order kinetics. frontiersin.org The efficiency of degradation is influenced by factors such as the sludge retention time (SRT), with higher SRTs sometimes leading to better removal of persistent compounds. mdpi.com The microbial community can also adapt over time with prolonged exposure to a specific contaminant, leading to increased biodegradation rates. ethz.ch Given that the core molecule, 3,3'-thiodipropionic acid, is readily metabolized by certain bacteria, it is plausible that this compound would be biodegradable in a well-acclimated activated sludge system.

The microbial transformation of the core structure of this compound has been extensively studied in the bacterium Variovorax paradoxus strain TBEA6. nih.govnih.govresearchgate.net This gram-negative betaproteobacterium is capable of using 3,3'-thiodipropionic acid (TDP) as its sole source of carbon and energy. goettingen-research-online.dewikipedia.org The catabolic pathway is a multi-step enzymatic process:

Initial Cleavage : The pathway begins with the cleavage of TDP into 3-mercaptopropionate (3MP) and 3-hydroxypropionate (B73278) (3-HP). goettingen-research-online.deresearchgate.net

Oxygenation : The key intermediate, 3MP, is then oxygenated by a 3MP-dioxygenase, a type of cysteine dioxygenase-like enzyme, to produce 3-sulfinopropionate (3SP). nih.govgoettingen-research-online.deasm.org

CoA Activation : 3SP is activated by the addition of coenzyme A (CoA). This reaction is catalyzed by an ATP-dependent CoA-ligase or a CoA-transferase, forming 3SP-CoA. nih.govnih.gov

Desulfination : A desulfinase enzyme then cleaves the C-S bond in 3SP-CoA, releasing the sulfur moiety as sulfite and yielding propionyl-CoA. nih.govgoettingen-research-online.de

Entry into Central Metabolism : Propionyl-CoA, a common metabolic intermediate, subsequently enters central metabolic pathways such as the methylcitrate cycle for complete mineralization. nih.gov The sulfite is oxidized to sulfate and expelled from the cell. goettingen-research-online.de

This detailed pathway demonstrates a complete route for the mineralization of the 3,3'-thiodipropionic acid backbone by specific bacterial strains.

Atmospheric Fate and Photo-Degradation Processes

The atmospheric fate of this compound is determined by its potential for volatilization and subsequent reaction with atmospheric oxidants. As a relatively large ester molecule, its vapor pressure is low, suggesting that volatilization from soil or water surfaces may be limited. However, any fraction that does enter the atmosphere will be subject to photo-degradation.

The primary atmospheric degradation pathway for organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for the vapor-phase reaction of a similar long-chain dialkyl thiodipropionate, distearyl thiodipropionate, with hydroxyl radicals has been estimated to be 6.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to a very short atmospheric half-life of approximately 5.6 hours, indicating that the compound would be rapidly degraded in the atmosphere. nih.gov

Environmental Persistence and Bioaccumulation Potential Studies

The environmental persistence and bioaccumulation potential of a chemical are key indicators of its long-term environmental risk.

Persistence: The persistence of this compound is expected to be low. As detailed in the biodegradation sections, the molecule is susceptible to microbial degradation, with specific bacterial pathways identified that can completely mineralize its core structure. nih.govgoettingen-research-online.de Furthermore, its estimated short atmospheric half-life suggests it would not persist in the air. nih.gov Hydrolysis of the ester bonds is also a potential degradation pathway in aquatic environments. The estimated base-catalyzed second-order hydrolysis half-life for distearyl thiodipropionate is 104 days at a pH of 8, suggesting that hydrolysis is a relevant, albeit not extremely rapid, degradation process. nih.gov

Bioaccumulation Potential: The potential for bioaccumulation in aquatic organisms is considered low. A GreenScreen® assessment for a related compound, Dilauryl thiodipropionate, categorized it as having low bioaccumulation potential. wa.gov This assessment is supported by data for another analogue, distearyl thiodipropionate, for which a low bioconcentration factor (BCF) of 3 was calculated in fish. nih.gov According to standard classification schemes, this BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Given that this compound has shorter alkyl chains than these analogues, its lipophilicity and, consequently, its bioaccumulation potential would be expected to be even lower.

Table of Mentioned Compounds

Compound Name 3,3'-Thiodipropionic acid 3-Mercaptopropionate 3-Sulfinopropionate Butanol Carbonyl sulfide (B99878) Coenzyme A This compound Dibutyl phthalate Dilauryl thiodipropionate Distearyl thiodipropionate Propionyl-CoA Sulfate Sulfite Sulfur oxides

Quantitative Structure-Activity Relationship (QSAR) Models for Bioaccumulationservice.gov.uk

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to estimate the bioaccumulation potential of chemical substances by correlating their physicochemical properties with their biological activity. For this compound, a key parameter in these models is the octanol-water partition coefficient (LogP), which indicates the chemical's hydrophobicity and, by extension, its tendency to accumulate in the fatty tissues of organisms.

Detailed Research Findings

The fundamental equation for non-ionic organic compounds in this model is:

log BCF = 0.6598 * log Kow – 0.333 + Σ correction factors epa.gov

A calculated XLogP3 value, a computational estimation of the octanol-water partition coefficient (LogP or LogKow), for this compound is 3.0. nih.gov It is important to note that the application of this general model to this compound may not account for specific structural features that could influence its bioaccumulation, and the model includes correction factors for certain chemical classes which are not applied here due to a lack of specific data for this compound.

Using the XLogP3 value of 3.0 in the base QSAR equation, the estimated bioconcentration factor can be calculated. This provides a screening-level assessment of the potential for this compound to bioaccumulate in aquatic organisms. The linear relationship in many QSAR models is considered most reliable for chemicals with a LogP value in the range of 2 to 6. researchgate.net

The calculated LogBCF and BCF values based on this QSAR model are presented in the data table below.

Interactive Data Table: QSAR-Based Bioaccumulation Estimates for this compound

| Parameter | Value | Source/Method |

| CAS Number | 6975-31-1 | nih.gov |

| Molecular Formula | C14H26O4S | nih.gov |

| XLogP3 (LogP) | 3.0 | nih.gov |

| QSAR Model Used | BCFBAF™ v3.01 (Base Equation) | epa.gov |

| Calculated LogBCF | 1.646 | Calculated |

| Calculated BCF (L/kg) | 44.26 | Calculated |

Advanced Analytical Methodologies for Dibutyl 3,3 Thiodipropionate

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For a semi-volatile substance like Dibutyl 3,3'-thiodipropionate, both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for the analysis of semi-volatile organic compounds like this compound. semanticscholar.org The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov In GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS offers high sensitivity and the ability to achieve low detection limits, making it suitable for trace analysis. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity, especially when analyzing complex samples where matrix interference is a concern. nih.gov Direct sample introduction (DSI) coupled with GC-MS is an alternative injection technique that can provide lower detection limits due to the larger injection volumes possible. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Plastic Additives

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless or DSI | Introduces the sample into the GC system. Splitless mode is used for trace analysis. |

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) | Separates the components of the sample mixture. |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 2 min, ramp to 300 °C) | Controls the separation by managing the volatility of the compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules into characteristic ions for identification. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Detects and measures the mass-to-charge ratio of the produced ions. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM increases sensitivity for target compounds. |

For compounds that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. While this compound is amenable to GC-MS, LC-based methods offer an alternative, particularly when analyzing it alongside other non-volatile additives. HPLC coupled with an Ultraviolet (UV) detector can be used, but LC-MS or tandem mass spectrometry (LC-MS/MS) provides significantly higher sensitivity and specificity. nih.gov

In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For related thiodipropionate compounds, successful separations have been achieved using a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For LC-MS compatibility, volatile buffers or additives like formic acid are typically used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com LC-MS/MS further enhances selectivity and sensitivity by using multiple stages of mass analysis, which is particularly useful for quantifying low-level analytes in complex matrices.

Table 2: Example HPLC Conditions for Thiodipropionate Esters

| Parameter | Typical Setting |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Extraction and Sample Preparation Protocols for Complex Matrices

The analysis of this compound often involves its extraction from a complex sample matrix, such as a polymer, food product, or environmental sample. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances. sigmaaldrich.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other components of the matrix pass through. The analyte is then eluted with a small volume of a different solvent. SPE is effective for sample cleanup, concentration, and solvent exchange prior to chromatographic analysis. sigmaaldrich.com For a moderately polar compound like this compound, a reverse-phase sorbent (like C18) or a normal-phase sorbent (like silica) could be chosen depending on the sample solvent.

Table 3: General Solid-Phase Extraction (SPE) Protocol

| Step | Description |

| 1. Conditioning | The sorbent is treated with a solvent to activate the stationary phase. |

| 2. Sample Loading | The sample solution is passed through the cartridge, and the analyte is adsorbed onto the sorbent. |

| 3. Washing | Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte. |

| 4. Elution | The analyte of interest is recovered from the sorbent using a strong elution solvent. |

Supercritical Fluid Extraction (SFE) is a "green" extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. dtic.mil Supercritical CO₂ is non-toxic, inexpensive, and its solvent strength can be easily tuned by changing the pressure and temperature. mdpi.com This allows for selective extraction of specific compounds. mdpi.comntnu.no

SFE is particularly well-suited for extracting additives like this compound from solid matrices such as polymers. The process avoids the use of large quantities of organic solvents and is performed at relatively low temperatures, which prevents the degradation of thermally sensitive compounds. ntnu.no By adding a small amount of a polar co-solvent (modifier) like methanol (B129727) or ethanol, the extraction efficiency for more polar analytes can be significantly increased. nih.gov

Table 4: Key Parameters in Supercritical Fluid Extraction (SFE)

| Parameter | Influence on Extraction |

| Pressure | Primarily affects the density and solvent power of the supercritical fluid. |

| Temperature | Affects both fluid density and solute vapor pressure; its effect is complex. |

| CO₂ Flow Rate | Influences the kinetics of the extraction process. |

| Co-solvent (Modifier) | Increases the polarity of the supercritical fluid to enhance the extraction of polar compounds. |

| Extraction Time | Divided into static (soaking) and dynamic (flushing) periods to optimize mass transfer. dtic.mil |

When analyzing materials such as plastics used in medical devices or pharmaceutical packaging, this compound would be considered an "extractable"—a compound that can be extracted from the material under aggressive laboratory conditions. perlan.com.pl A key challenge in extractables and leachables studies is the comprehensive discovery, identification, and quantification of all potential migrants. youtube.com

Errors of omission (failing to detect a compound) and misidentification are significant risks. Mitigation strategies involve using a combination of complementary analytical techniques (e.g., GC-MS for volatiles and semi-volatiles, LC-MS for non-volatiles) to cover a wide range of chemical properties. youtube.com It is also crucial to have access to extensive spectral libraries and to perform confirmation of identity using authentic reference standards whenever possible. Careful evaluation of analytical thresholds is necessary to ensure that all compounds of potential concern are reported and assessed. youtube.com Developing a robust analytical plan that anticipates the types of compounds that may be present is a key step in mitigating these risks and ensuring the safety and quality of the final product. thermofisher.com

Spectroscopic Methods for Structural Elucidation (Focus on methodologies and principles)

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity, and together they confirm its precise structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It works on the principle that atomic nuclei with a property called "spin" will align in a magnetic field. By applying radiofrequency pulses, these nuclei can be excited, and the energy they absorb and release is detected. The chemical environment of each nucleus influences its resonance frequency, providing a map of the molecule's structure. For this compound, both ¹H NMR and ¹³C NMR are used.

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum for this compound is expected to show distinct signals for the protons in the butyl chains and the propionate (B1217596) backbone.

The protons on the carbons adjacent to the sulfur atom (-S-CH₂-) would appear as one signal.

The protons on the carbons adjacent to the carbonyl group (-CH₂-C=O) would produce another distinct signal.

The four sets of protons in the two butyl groups (-O-CH₂-CH₂-CH₂-CH₃) would each give separate signals, with characteristic splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate peak in the spectrum.

A signal for the carbonyl carbon (C=O) would be expected in the downfield region (around 170-180 ppm).

Signals for the carbons in the butyl chains would be observed, including the carbon attached to the oxygen (-O-CH₂).

The two equivalent pairs of carbons in the propionate backbone (-S-CH₂-CH₂-C=O) would also be identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester, which is a defining feature.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | Strong, sharp peak around 1735-1750 |

| C-O (Ester) | Stretch | Strong peak in the 1150-1250 range |

| C-H (Alkane) | Stretch | Multiple peaks in the 2850-3000 range |

| C-S (Thioether) | Stretch | Weaker, often harder to distinguish peak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z). nih.gov For this compound (molecular formula C₁₄H₂₆O₄S), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (290.42 g/mol ). Furthermore, the molecule fragments in a predictable way, and these fragment ions provide additional structural information. Common fragmentation patterns can help confirm the presence of the butyl ester groups and the thiodipropionate core. Coupling MS with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the analysis of complex mixtures. nih.gov

Challenges in Trace Analysis and Detection Limits

The detection and quantification of this compound at trace levels (parts per million or lower) present significant analytical challenges. These difficulties arise from sample contamination, matrix effects, and the inherent limitations of analytical instrumentation.

Contamination and Blank Problems

One of the most significant hurdles in the trace analysis of compounds like this compound is contamination from laboratory materials. This compound and its relatives are used as antioxidants and plasticizers in various polymers.

Leaching from Labware: A major source of contamination is the leaching of chemicals from plastic labware, such as polypropylene (B1209903) tubes or pipette tips. For instance, related compounds like didodecyl 3,3'-thiodipropionate (DDTDP) have been identified as interferences that leach from polypropylene tubes into organic solvents. nih.gov This introduces the target analyte or structurally similar compounds into the sample, leading to artificially high readings or "blank" signals.

Environmental Contamination: Similar to other common plastic-related chemicals like phthalates, contamination can originate from the air, where it absorbs onto the surfaces of glassware. nih.gov Solvents used in the analysis must also be of extremely high purity to avoid introducing interfering signals. nih.gov

Achieving Low Detection Limits

Reaching the low detection limits required for many environmental and safety assessments is inherently difficult.

Instrument Sensitivity: While modern analytical instruments like triple-quadrupole mass spectrometers are highly sensitive, there is a fundamental limit to the smallest amount of a substance they can reliably detect.

Matrix Effects: Samples are often complex mixtures (e.g., food, water, biological tissues). Other components in this "matrix" can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing its signal. This makes accurate quantification challenging and often requires extensive sample cleanup and the use of internal standards.

Oxidation Products: Thioether compounds can be oxidized to their corresponding sulfoxide (B87167) and sulfone forms. nih.gov These degradation products may also be present in samples or even be formed during sample preparation and analysis, complicating the accurate measurement of the parent compound.

Overcoming these challenges requires meticulous laboratory practices, including the use of high-purity solvents, pre-washing glassware and equipment, and running frequent procedural blanks to identify and minimize sources of contamination.

Theoretical and Computational Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a detailed view of molecular structure, stability, and reactivity, complementing the broader correlations derived from QSAR.

Dibutyl 3,3'-thiodipropionate is a flexible molecule due to the presence of multiple single bonds in its backbone and alkyl chains, allowing for numerous possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the low-energy, and therefore most probable, structures of the molecule.

Computational methods like Density Functional Theory (DFT) can be used to perform a systematic search of the conformational space. mdpi.com By rotating the bonds around the thioether linkage, the ester groups, and within the butyl chains, a potential energy surface can be mapped. This analysis would likely reveal that the molecule does not have a single rigid structure but exists as an equilibrium of several stable conformers. mdpi.com The flexibility of the molecule, particularly the long alkyl chains, is crucial for its function as a plasticizer and stabilizer, as it allows the molecule to fit efficiently within the amorphous regions of a polymer matrix. Studies on similar flexible long-chain molecules show that gauche and anti arrangements along the carbon backbone lead to a variety of folded and extended conformations. rsc.org

These simulations can:

Identify Transition States : Calculate the structure and energy of the transition state for the oxidation of the sulfur atom. This allows for the determination of the activation energy of the reaction, which is a key measure of its kinetic feasibility. researchgate.net

Analyze Reaction Mechanisms : Distinguish between different possible pathways, such as a direct nucleophilic attack by the sulfur on the peroxide oxygen.

Model Subsequent Reactions : Investigate the subsequent oxidation of the initial product (a sulfoxide) to the corresponding sulfone, providing a complete picture of the antioxidant cycle.

Computational studies on the antioxidant activity of other molecules have shown that methods like DFT are effective in calculating bond dissociation energies and reaction enthalpies, which are fundamental to understanding antioxidant mechanisms. mdpi.com For this compound, these simulations would confirm that the thioether sulfur acts as the sacrificial site for oxidation, thereby protecting the host material from degradation.

In Silico Approaches for Material Compatibility Prediction

In silico, or computational, approaches have emerged as powerful tools for predicting the compatibility of additives like this compound with various materials, particularly polymers. These methods offer a cost-effective and time-efficient alternative to extensive empirical testing by simulating molecular interactions. Key computational techniques include the prediction of Hansen Solubility Parameters (HSP) and the use of Molecular Dynamics (MD) simulations to assess the thermodynamics of mixing and resulting material properties.

Hansen Solubility Parameter (HSP) Prediction

The principle of "like dissolves like" is quantified by solubility parameters, which predict miscibility based on the cohesive energy densities of the components. The total Hildebrand solubility parameter can be broken down into three Hansen parameters:

δd (Dispersion): Energy from atomic forces.

δp (Polar): Energy from intermolecular dipolar forces.

δh (Hydrogen bonding): Energy from hydrogen bonds.

For two substances to be compatible, their Hansen Solubility Parameters must be similar. The difference in HSP between a polymer and a potential plasticizer or additive can be calculated as a distance (Ra) in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of miscibility. researchgate.net

Below is a hypothetical data table illustrating the predicted Hansen Solubility Parameters for this compound and its compatibility with common polymers.

| Material | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Predicted Compatibility (Ra) |

| This compound (Predicted) | 16.5 | 4.5 | 5.0 | N/A |

| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 | Low |

| Polystyrene (PS) | 18.6 | 6.1 | 4.1 | Low |

| Polyethylene (B3416737) (PE) | 17.1 | 0.0 | 0.0 | High |

| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 | Moderate |

Note: The HSP values for this compound are illustrative and based on its chemical structure for the purpose of this example. The Ra values represent a simplified compatibility prediction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a more detailed, atomistic view of the interactions between an additive and a polymer matrix. nih.govacs.org This method models the movements and interactions of individual atoms and molecules over time, allowing for the calculation of various thermodynamic and mechanical properties that indicate compatibility. acs.orgacs.org

To assess the compatibility of a compound like this compound, a simulation cell is constructed containing both the polymer chains and the additive molecules. The simulation then calculates several key parameters:

Interaction Energy: This measures the strength of the non-bonded interactions (van der Waals and electrostatic) between the polymer and the additive. A strong, negative interaction energy suggests favorable mixing and good compatibility. nih.gov

Flory-Huggins Interaction Parameter (χ): This parameter provides a quantitative measure of the thermodynamics of mixing. A lower χ value indicates better miscibility. This can be calculated from the binding energy between the polymer and the plasticizer.

Glass Transition Temperature (Tg): For plasticizers, a key function is to lower the Tg of the polymer. MD simulations can predict the Tg of the polymer-additive blend by analyzing the change in specific volume with temperature. mdpi.com An effective plasticizer will show a significant reduction in the predicted Tg. mdpi.com

Fractional Free Volume (FFV): Plasticizers increase the free volume within the polymer matrix, which enhances chain mobility. MD simulations can quantify this change in FFV, with a larger increase indicating a more potent plasticizing effect. nih.gov

Diffusion Coefficient: This parameter indicates the mobility of the additive within the polymer. A very high diffusion coefficient might suggest a higher likelihood of the additive migrating or leaching out of the material over time, indicating lower long-term compatibility. nih.govmdpi.com

The following table presents hypothetical results from a Molecular Dynamics simulation study of this compound as a plasticizer in a Polyvinyl Chloride (PVC) matrix.

| System | Interaction Energy (kJ/mol) | Predicted Glass Transition Temp. (K) | Fractional Free Volume (%) | Diffusion Coefficient (x10⁻⁸ cm²/s) |

| Pure PVC | N/A | 358 | 15.2 | N/A |

| PVC + this compound | -45.7 | 315 | 19.8 | 2.5 |

| PVC + Dioctyl Phthalate (DOP) | -52.3 | 305 | 21.5 | 3.1 |

Note: This data is illustrative and designed to demonstrate the typical outputs and comparative nature of MD simulation studies in predicting material compatibility.

Computational studies on thioether compounds, a class to which this compound belongs, have also been conducted to understand their role as antioxidants in polymers. uvabsorber.com Methods like Density Functional Theory (DFT) can be used to analyze the molecular properties and reactivity of such compounds, predicting their ability to scavenge radicals and prevent oxidative degradation, which is another facet of material compatibility and performance. nih.gov These theoretical predictions can help in the selection of effective antioxidants from a wide range of molecular systems. nih.gov

An exploration of this compound reveals significant avenues for future research and development, particularly in enhancing its sustainability, performance, and environmental understanding. As a key secondary antioxidant in the polymer industry, advancements in its lifecycle—from synthesis to environmental fate—are paramount. This article delves into the emerging frontiers of research concerning this vital chemical compound.

Q & A

Q. Q1. What methodologies are recommended for synthesizing dialkyl 3,3'-thiodipropionates with high purity and yield?

Answer: Enzymatic synthesis using immobilized lipases (e.g., Novozym 435) is a robust method. Key steps include:

- Esterification/Transesterification: React 3,3'-thiodipropionic acid (TDPA) or its dimethyl ester with alkanols (e.g., 1-dodecanol, 1-hexadecanol) under vacuum (80 kPa) at 60–80°C.

- Catalyst Efficiency: Novozym 435 achieves >90% conversion in 4 hours, outperforming Rhizomucor miehei or Thermomyces lanuginosus lipases .

- Solvent-Free Conditions: Eliminates solvent contamination and simplifies purification.

Q. Table 1: Synthesis Parameters for Selected Esters

Q. Q2. How can thermal stability and degradation pathways of dialkyl 3,3'-thiodipropionates be characterized?

Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures. For example, distearyl thiodipropionate (DSTDP) degrades above 250°C, with mass loss correlating to alkyl chain breakdown .

- Differential Scanning Calorimetry (DSC): Measures phase transitions (e.g., DSTDP melts at 63°C) .

- Spectral Studies: FT-IR and NMR track sulfur-oxygen bond stability during thermal stress .

Advanced Research Questions

Q. Q3. What experimental approaches resolve contradictions in antioxidant efficacy across polymer matrices?

Answer:

- Controlled Aging Studies: Expose polymer films (e.g., polyethylene, PVC) to UV/heat and compare oxidation induction times (OIT) via OIT analyzers. For example, dimyristyl TDP shows higher OIT in PVC than in polypropylene due to compatibility differences .